molecular formula C₃₂H₄₇ClN₄O₆S B560584 E3 ligase Ligand-Linker Conjugates 10 CAS No. 1835705-57-1

E3 ligase Ligand-Linker Conjugates 10

Cat. No. B560584
CAS RN: 1835705-57-1
M. Wt: 651.26
InChI Key: VVGFRQKHZOZAAG-UWPQIUOOSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 10 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

E3 ligase ligand chemistries have been used to create heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs) . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications have led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .


Molecular Structure Analysis

E3 ligases are part of the ubiquitin proteasome system (UPS), which is essential for maintaining cellular homeostasis . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .


Chemical Reactions Analysis

E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Scientific Research Applications

Acceleration of PROTAC Discovery

E3 ligase Ligand-Linker Conjugates 10: are pivotal in the discovery of PROTACs (Proteolysis-Targeting Chimeras) . Researchers employ techniques like immunoblotting and mass spectrometry to measure protein levels and screen for active PROTACs. These conjugates are then utilized to construct a PROTAC, which facilitates the targeted protein degradation by inducing proximity with ubiquitin ligases .

In Silico Design and Binding Mechanism Studies

The conjugates are instrumental in computational evaluations and investigations, particularly in the design and study of binding mechanisms of E3 ligases . This is crucial for understanding how these ligases recruit proteins for ubiquitination and subsequent degradation.

Cancer Immunity and Tumor Response Regulation

E3 ligases, including those that can be targeted by Ligand-Linker Conjugates 10, are identified as key regulators of tumor immune responses . They can mediate the proteasomal degradation of immune checkpoint proteins like PD-1, thus modulating the immune system’s ability to fight cancer.

Expanding the Variety of E3 Ligases for Targeted Protein Degradation

The synthetic accessibility of these ligands has led to their widespread use in hijacking E3 ligases like cereblon and von Hippel–Lindau . By expanding the arsenal of E3 ligands, researchers can tap into the potential of over 600 human E3 ligases for broader applications in targeted protein degradation.

Drug Discovery and Development

E3 ligase Ligand-Linker Conjugates 10 play a significant role in drug discovery. They enable the degradation of disease-causing proteins, which is a novel approach to creating therapeutic agents . This strategy is particularly useful for targeting proteins that are traditionally considered ‘undruggable’.

Understanding Ubiquitin-Proteasome System (UPS)

These conjugates are essential tools for studying the UPS, which is responsible for the degradation of most intracellular proteins . Insights gained from such studies can lead to the development of new therapies for diseases related to protein homeostasis.

Mechanism of Action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 10 is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 10 interacts with its target, the E3 ubiquitin ligase, by forming a complex known as Proteolysis-Targeting Chimeras (PROTACs) . This interaction results in the ubiquitination and subsequent proteasomal degradation of the target proteins .

Biochemical Pathways

The action of E3 Ligase Ligand-Linker Conjugates 10 affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction essential for the degradation of short-lived, misfolded, and damaged proteins . E3 ubiquitin ligases, like the one targeted by E3 Ligase Ligand-Linker Conjugates 10, regulate the last step of this enzymatic cascade .

Result of Action

The molecular effect of E3 Ligase Ligand-Linker Conjugates 10’s action is the ubiquitination of the target proteins, marking them for degradation . On a cellular level, this leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .

Action Environment

It is known that the ubiquitin-proteasome system, which e3 ligase ligand-linker conjugates 10 targets, is essential for maintaining cellular homeostasis . Therefore, factors that disrupt cellular homeostasis could potentially influence the compound’s action.

Future Directions

The field of E3 ligase ligand chemistries has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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